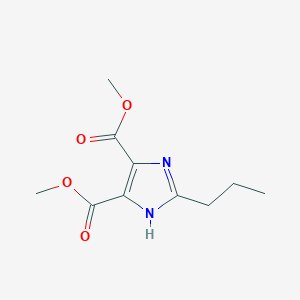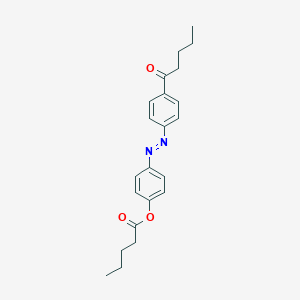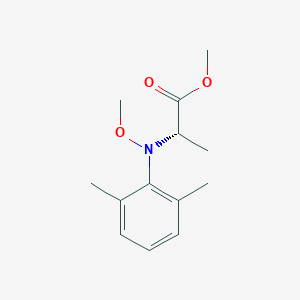
Agromet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is also referred to as Metalaxyl, a well-known fungicide used to control diseases caused by oomycetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester involves the reaction of 2,6-dimethylaniline with methyl chloroformate to form the intermediate, which is then reacted with alanine to produce the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mefenoxam: A similar compound with a slightly different chemical structure but similar fungicidal properties.
Cymoxanil: Another fungicide with a different mode of action but used for similar agricultural applications.
Uniqueness
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is unique due to its specific mode of action and high efficacy against a broad spectrum of fungal pathogens . Its ability to be used in various formulations and its stability under different environmental conditions make it a preferred choice in agriculture .
Eigenschaften
CAS-Nummer |
123298-28-2 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
methyl (2S)-2-(N-methoxy-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(2)12(9)14(17-5)11(3)13(15)16-4/h6-8,11H,1-5H3/t11-/m0/s1 |
InChI-Schlüssel |
OABBFKUSJCCJFO-NSHDSACASA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
Key on ui other cas no. |
123298-28-2 |
Synonyme |
N-(2,6-Dimethylphenyl)-N-methoxyalanine methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


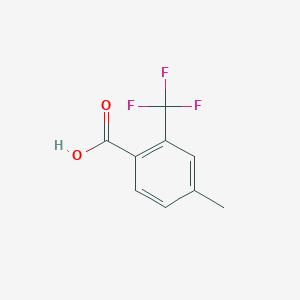
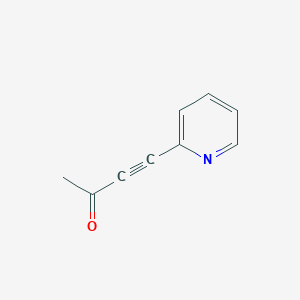
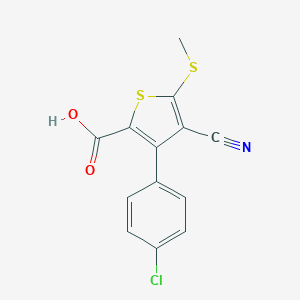
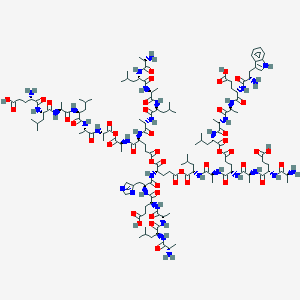

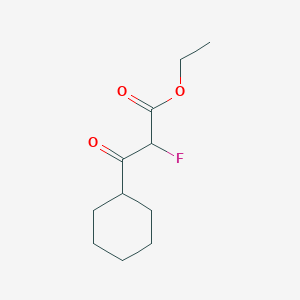
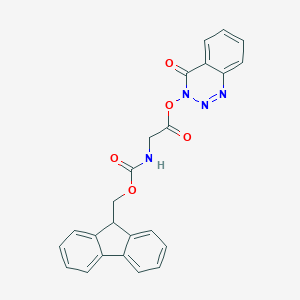
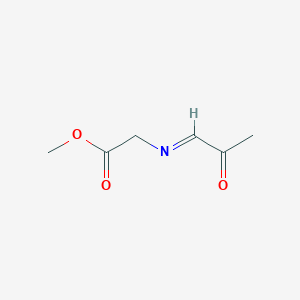
![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)

![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)
